
Mavoglurant
描述
马伏格朗,也称为其开发代号 AFQ-056,是一种实验性药物候选者,主要用于治疗脆性 X 综合征和其他神经系统疾病。 它作为代谢型谷氨酸受体 5 (mGluR5) 的拮抗剂发挥作用,mGluR5 在调节突触可塑性和神经元兴奋性中起着至关重要的作用 .
准备方法
合成路线和反应条件
马伏格朗的合成涉及几个关键步骤。起始原料通常是吲哚衍生物,它经过一系列反应,包括烷基化、羟基化和酯化,形成最终产物。 反应条件通常涉及使用强碱,如氢化钠,以及二甲基甲酰胺 (DMF) 等有机溶剂来促进反应 .
工业生产方法
马伏格朗的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及高效液相色谱 (HPLC) 进行纯化。 反应条件被仔细控制以确保一致性和可重复性 .
化学反应分析
反应类型
马伏格朗经历各种化学反应,包括:
氧化: 马伏格朗中的羟基可以被氧化形成酮。
还原: 羰基可以被还原形成醇。
取代: 芳环可以进行亲电取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
形成的主要产物
科学研究应用
Fragile X Syndrome
Mavoglurant's most notable application has been in fragile X syndrome. Clinical trials aimed to evaluate its impact on behavioral symptoms associated with this condition.
- Phase II Trials : Two pivotal phase IIb/III trials were conducted to assess the efficacy of this compound in adults and adolescents with fragile X syndrome. These studies involved over 300 participants but failed to meet primary endpoints regarding behavioral improvement compared to placebo .
- Long-term Safety Studies : Open-label extension studies indicated that this compound was well tolerated over extended periods, with gradual behavioral improvements noted in some participants . However, these improvements were not statistically significant when compared to placebo groups.
Study Type | Population | Duration | Primary Endpoint | Outcome |
---|---|---|---|---|
Phase IIb/III | Adults (n=175), Adolescents (n=139) | 12 weeks | Behavioral symptoms (ABC-C(FX)) | No significant improvement |
Open-label Extension | Adolescents (n=119), Adults (n=148) | Up to 34 months | Long-term safety and efficacy | Well tolerated; gradual improvements noted |
Cocaine Use Disorder
This compound has also been investigated for its potential use in treating cocaine use disorder. A study indicated that it could help reduce cocaine use frequency among individuals with this disorder . However, further research is needed to establish its efficacy conclusively.
Case Study: Visual Attention in Fragile X Syndrome
A study focused on the effects of this compound on visual attention and pupil reactivity in patients with fragile X syndrome revealed some positive outcomes:
作用机制
马伏格朗通过拮抗代谢型谷氨酸受体 5 (mGluR5) 来发挥作用。该受体参与调节突触可塑性和神经元兴奋性。通过抑制 mGluR5,马伏格朗减少了过度谷氨酸能信号传导,这与各种神经系统疾病有关。 涉及的分子靶点和途径包括调节下游信号级联,如丝裂原活化蛋白激酶 (MAPK) 途径 .
相似化合物的比较
类似化合物
巴西格朗: 另一种具有类似药理性质的 mGluR5 拮抗剂。
芬巴姆: 一种非竞争性 mGluR5 拮抗剂,在焦虑症的临床试验中使用。
M-MPEP: 一种具有不同化学结构但作用机制相似的选择性 mGluR5 拮抗剂
马伏格朗的独特性
马伏格朗在其对 mGluR5 的高选择性和其在脆性 X 综合征和其他神经系统疾病中的潜在治疗应用方面是独一无二的。 与其他一些 mGluR5 拮抗剂不同,马伏格朗在临床前研究和早期临床试验中显示出可喜的结果,尽管其开发在后期阶段遇到了挑战 .
生物活性
Mavoglurant (AFQ056) is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been investigated for its potential therapeutic effects in various neurological conditions, particularly in Parkinson's disease and Fragile X syndrome. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and implications for future research.
Pharmacological Properties
This compound exhibits a non-competitive antagonistic action on mGluR5, which plays a crucial role in modulating synaptic transmission and plasticity. The compound was developed through chemical derivatization of a lead compound identified during high-throughput screening (HTS) campaigns.
Key Findings:
- IC50 Value : In vitro studies demonstrated that this compound has an IC50 of 30 nM for human mGluR5, indicating high potency .
- Selectivity : It shows selectivity over other mGluR subtypes and a broad panel of central nervous system (CNS) receptors, transporters, and enzymes .
- Pharmacokinetics : this compound has an improved pharmacokinetic profile compared to other mGluR5 antagonists like MPEP, showing enhanced efficacy in preclinical models .
Clinical Applications
This compound has been primarily studied in the context of Parkinson's disease and Fragile X syndrome. Its clinical efficacy has been evaluated through various randomized controlled trials (RCTs).
Parkinson's Disease
In the context of Parkinson's disease, this compound has been investigated for its ability to reduce L-dopa-induced dyskinesia. A meta-analysis of multiple RCTs revealed:
- Efficacy : The pooled mean difference in the modified Abnormal Involuntary Movement Scale (mAIMS) favored the this compound group over placebo with a mean difference of -2.53 points (95% CI [-4.23 to -0.82]) .
- Adverse Events : Common adverse events included dizziness, dyskinesia, and fatigue, with varying incidences across different dosage groups .
Fragile X Syndrome
This compound's efficacy in treating Fragile X syndrome has been less promising:
- Clinical Trials : Two pivotal phase IIb trials showed no significant behavioral benefits compared to placebo despite initial positive preclinical results . These trials involved adolescents and adults with Fragile X syndrome.
- Long-term Safety : Open-label extension studies indicated that this compound was well tolerated over extended periods but failed to demonstrate significant efficacy improvements compared to placebo groups .
Data Summary
The following table summarizes key clinical trial data regarding this compound:
Study | Condition | Dosage (mg) | Duration | Patients | Efficacy Outcome | Adverse Events |
---|---|---|---|---|---|---|
Stocchi 2013 | Parkinson's Disease | 20, 50, 100, 150, 200 | 13 weeks | 22-44 per group | Significant improvement in mAIMS | Dizziness, Dyskinesia |
Trenkwalder 2016 | Parkinson's Disease | 100, 150, 200 | 12 weeks | 36-78 per group | Pooled mean difference favored this compound | Fatigue |
Berry-Kravis et al. 2018 | Fragile X Syndrome | 100 bid | Up to 34 months | 119 adolescents; 148 adults | No significant behavioral improvement vs placebo | Well tolerated |
常见问题
Basic Research Questions
Q. What is the molecular mechanism of mavoglurant, and how does it modulate mGluR5 signaling?
this compound acts as a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5), binding to a transmembrane pocket distinct from the orthosteric site. Structural studies (e.g., PDB 4OO9) reveal three hydrogen bonds between this compound and residues Asn747, Ser805, and Ser809, stabilizing its interaction. The acetylenic linker in this compound traverses a channel formed by Tyr659, Val806, and Pro655, inducing conformational changes in Trp785 that alter receptor signaling .
Q. Which preclinical models are validated for studying this compound’s efficacy in neurodevelopmental disorders?
Rodent models of fragile X syndrome (FXS), particularly Fmr1 knockout mice, are widely used. Key behavioral assays include:
- Three-chambered sociability tests to assess social novelty preference (restored by this compound in Fmr1 KO mice) .
- Automated Tube Test for social dominance behavior, partially rescued via this compound . Dosing protocols typically involve intraperitoneal (1–10 mg/kg) or oral administration (1–10 mg/kg), with pretreatment times (30–60 min) based on pharmacokinetic profiles .
Q. What are critical pharmacokinetic considerations for this compound administration in human trials?
this compound exhibits nonlinear kinetics, modeled via a two-state linear time-invariant system. Key parameters:
- Bioavailability : Improved under fed conditions due to formulation-dependent absorption .
- Dosing schedules : Phase 2 trials used 25–100 mg twice daily, with efficacy assessments after 12 weeks .
- Outlier management : Grubb’s test (α = 0.05) is applied to exclude outliers in behavioral datasets, replaced by proximal averages .
Advanced Research Questions
Q. How can experimental protocols optimize this compound’s dose-response profiling in heterogeneous cohorts?
Use within-subjects Latin-square designs to minimize inter-individual variability. For example:
- In cocaine self-administration studies, rats received all doses (0, 1, 3, 10 mg/kg) in randomized sequences, with washout periods between tests .
- Mixed-effects regression models (e.g., REML estimation) account for repeated measures and nested variables (e.g., site-specific effects in multi-center trials) .
Q. What biomarkers are most sensitive to this compound’s effects in FXS clinical trials?
- Eye-tracking metrics : Total absolute looking time to eye regions and pupil reactivity during emotion-evoking stimuli (e.g., calm, happy, fearful faces). Lower doses (25 mg) showed paradoxical improvements, possibly due to concomitant medication interactions .
- ABC-CFX scores : Despite phase 2b trials failing primary endpoints, post hoc analyses suggested dose-dependent trends in subgroups with full FMR1 methylation .
Q. How should researchers address contradictory efficacy data across this compound trials?
- Meta-analysis stratification : Pool data by outcome scales (e.g., mAIMS vs. UPDRS). For Parkinson’s dyskinesia, this compound improved mAIMS scores (MD −2.53, 95% CI −4.23 to −0.82) but not UPDRS-IV, highlighting scale-specific sensitivity .
- Sensitivity analyses : Exclude studies with high heterogeneity (I² = 65% in Parkinson’s trials) to identify robust effects .
Q. What structural insights guide this compound analog design for enhanced mGluR5 selectivity?
- Binding pocket dynamics : Trp785 conformational flexibility (χ1 angles −170° vs. −76°) alters pocket topology, necessitating molecular dynamics simulations for ligand docking .
- Fragment-based drug design : Prioritize compounds with docking scores >6.5 and binding energies <−40 kcal/mol, benchmarked against this compound’s profile .
Q. Why did this compound fail phase 2b trials in FXS despite preclinical promise?
- Trial design limitations : Short duration (12 weeks), older cohorts (adolescents/adults), and insufficient placebo run-in periods masked long-term effects .
- Biomarker gaps : ABC-CFX lacked sensitivity to subtle behavioral changes; emerging tools like fMRI (amygdala LTP normalization in mice) were not integrated .
Q. What computational approaches improve pharmacokinetic/pharmacodynamic (PK/PD) modeling of this compound?
- Constrained numerical deconvolution : Uses orthogonal polynomials to resolve absorption profiles from IV/oral data, critical for formulation optimization .
- Time-course ANOVAs : Analyze intraperitoneal vs. oral administration effects on locomotion (e.g., crossover counts in operant chambers) .
Q. How can future trials refine inclusion criteria to capture this compound-responsive subpopulations?
- Genetic stratification : Focus on FMR1 methylation status or downstream mGluR5 signaling markers (e.g., CSF glutamate levels) .
- Age-specific cohorts : Pilot data in younger patients (e.g., NeuroNext trial NCT02920892) may reveal critical windows for intervention .
Q. Methodological Guidelines
- Statistical rigor : Apply Grubb’s test for outlier removal and Duncan’s post hoc comparisons after ANOVA .
- Ethical compliance : Ensure consent protocols accommodate FXS participants’ cognitive profiles, using guardian assent and simplified forms .
- Data transparency : Report negative results (e.g., phase 2b trials) to refine mechanistic hypotheses and avoid publication bias .
属性
IUPAC Name |
methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZEYHRWGMJCV-ZHALLVOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202777 | |
Record name | Mavoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543906-09-8 | |
Record name | Mavoglurant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543906-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mavoglurant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavoglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13004 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mavoglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVOGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。